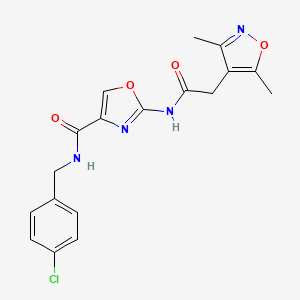

N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4/c1-10-14(11(2)27-23-10)7-16(24)22-18-21-15(9-26-18)17(25)20-8-12-3-5-13(19)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOINCUFWMPOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 388.8 g/mol. The structural representation includes a 4-chlorobenzyl group, an isoxazole moiety, and an oxazole-4-carboxamide framework, which are crucial for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₄O₄ |

| Molecular Weight | 388.8 g/mol |

| CAS Number | 1797578-62-1 |

| Density | N/A |

| Melting Point | N/A |

The biological activity of this compound primarily involves inhibition of specific enzymes or receptors. The isoxazole ring is known to interact with various biological targets, potentially modulating enzymatic activity and influencing cellular pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease. The presence of the isoxazole moiety enhances binding affinity to these enzymes, suggesting that this compound could be explored for neuroprotective applications .

Case Studies

- Neuroprotective Activity : A study exploring derivatives of isoxazole compounds found that certain structures demonstrated significant AChE inhibition, leading to increased acetylcholine levels in neuronal synapses. This suggests potential use in treating cognitive decline associated with Alzheimer's disease .

- Antitumor Activity : Another investigation into similar oxazole derivatives revealed promising antitumor properties through modulation of cell cycle progression and apoptosis in cancer cell lines. The mechanism involved disruption of microtubule dynamics, which is critical for mitosis .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the benzyl and isoxazole groups significantly impact the biological activity of the compound. For instance, the introduction of halogen substituents on the benzyl ring has been correlated with enhanced enzyme inhibition and improved pharmacokinetic profiles.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Halogenation on Benzyl | Increased enzyme inhibition |

| Alteration of Isoxazole | Variability in binding affinity |

| Carboxamide Group | Enhanced solubility and bioavailability |

Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

- Oxazole core : A five-membered aromatic ring with two heteroatoms (O, N), common in kinase inhibitors and antimicrobial agents.

- 3,5-Dimethylisoxazole: A substituted isoxazole known for metabolic stability and role in selective binding (e.g., COX-2 inhibition).

- 4-Chlorobenzyl group : Enhances hydrophobicity and may influence target selectivity.

Comparison with Patent Derivatives ()

Compounds such as N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide share the acetamido linker but differ in core scaffolds (quinoline vs. oxazole) and substituents (tetrahydrofuran-3-yl-oxy vs. 4-chlorobenzyl). These differences likely alter:

Comparison with PROTAC-like Analogs ()

Compounds like 4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide (95% purity) incorporate the 3,5-dimethylisoxazole group but add PROTAC (Proteolysis-Targeting Chimera) elements (e.g., dioxopiperidinyl groups for E3 ligase recruitment). Key contrasts:

- Mechanism : The target compound lacks PROTAC functionality, suggesting direct inhibition rather than protein degradation.

Comparison with Beta-Lactam Derivatives ()

Compounds such as (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid are β-lactam antibiotics. While both classes feature acetamido linkers, the oxazole compound lacks the β-lactam ring critical for penicillin-binding protein (PBP) inhibition. This suggests divergent therapeutic applications .

Research Implications

- Optimization : Replacing the 4-chlorobenzyl group with polar groups (e.g., tetrahydrofuran) may improve solubility without sacrificing affinity .

- Functionalization : Adding PROTAC elements could expand the mechanism to targeted protein degradation .

- Synthetic Feasibility : highlights methodologies for methyl-substituted heterocycles, which could guide scalable synthesis of the dimethylisoxazole moiety .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Amide coupling : Reacting 3,5-dimethylisoxazole-4-acetic acid with oxazole-4-carboxamide derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .

Benzylation : Introducing the 4-chlorobenzyl group via nucleophilic substitution or reductive amination, often under reflux in ethanol with catalytic acetic acid to enhance reactivity .

- Optimization : Yield improvements may involve varying solvent polarity (e.g., switching from ethanol to THF), adjusting stoichiometry, or using microwave-assisted synthesis to reduce reaction time.

Q. How is the compound characterized spectroscopically, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the downfield signals for the oxazole protons (δ 8.2–8.5 ppm) and the 4-chlorobenzyl group (aromatic protons at δ 7.3–7.5 ppm). The acetamido NH typically appears as a broad singlet near δ 10–11 ppm .

- IR : Look for carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ (amide and oxazole) and C-Cl stretches at ~750 cm⁻¹ .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water and seek medical attention, providing the SDS (e.g., CAS-specific hazard data) .

- Store in a cool, dry place away from oxidizers, as halogenated aromatics may decompose under heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Methodological Answer :

- Controlled replication : Reproduce experiments with identical reagents (e.g., anhydrous solvents, fresh catalysts) and monitor reaction progress via TLC/HPLC .

- Statistical analysis : Apply ANOVA to compare yields across studies, accounting for variables like temperature or catalyst batch .

- Biological assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ determination) to minimize variability .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use pull-down assays with biotinylated analogs or affinity chromatography to isolate binding proteins .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors, guided by the isoxazole and oxazole pharmacophores .

- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for hypothesized targets .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining efficacy?

- Methodological Answer :

- SAR studies : Modify substituents on the benzyl (e.g., replacing Cl with CF₃ for metabolic stability) or oxazole (e.g., methyl vs. ethyl groups for lipophilicity) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to improve solubility and oral bioavailability .

- In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .

Q. What advanced analytical techniques are critical for confirming the compound’s crystallinity and polymorphism?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and packing motifs (e.g., Acta Crystallographica protocols) .

- DSC/TGA : Analyze thermal stability and polymorph transitions via differential scanning calorimetry .

- PXRD : Compare experimental vs. simulated diffraction patterns to identify crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.